REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[CH2:10](Br)[CH:11]=[CH2:12].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:1][C:2]1[CH:3]=[C:4]([O:9][CH2:12][CH:11]=[CH2:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
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1000 g
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Type
|
reactant
|
Smiles
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CC=1C=C(C=C(C1)C)O
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Name
|
|
Quantity
|
1000 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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980 g
|
Type
|
reactant
|
Smiles
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C(C=C)Br
|
Name
|
|
Quantity
|
114.8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was refluxed for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
|
Details
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cooled
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Type
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FILTRATION
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Details
|
The potassium carbonate was filtered off
|
Type
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ADDITION
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Details
|
the filtrate was treated with 3000 ml of water
|
Type
|
EXTRACTION
|
Details
|
It was extracted three times
|
Type
|
WASH
|
Details
|
washed twice
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over potassium carbonate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISTILLATION
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Details
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After distillation, 837 g (64% of theory) of allyl 3,5-dimethylphenyl ether of a boiling point of 98 to 110° C. at 10 mbar
|
Type
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CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=C(C1)C)OCC=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |